3,4-Dichlorobenzylamine
Overview
Description
3,4-Dichlorobenzylamine is a chemical compound that belongs to the class of organic compounds known as benzylamines. These are compounds containing a benzylamine moiety, which consists of a benzene ring attached to an amine group. Although not directly related to 3,4-dichlorobenzylamine, studies on similar compounds, such as 4-chlorobenzylamine, provide insights into the chemical behavior and properties of benzylamines in general (Hakiri et al., 2018).
Synthesis Analysis
The synthesis of benzylamines typically involves reactions with benzyl halides or direct functionalization of benzene derivatives. While specific methods for synthesizing 3,4-dichlorobenzylamine are not directly documented, studies on related compounds provide a basis for understanding possible synthetic routes. For example, benzylamines have been synthesized through reactions involving benzyl chloride and amine compounds under certain conditions (Meindl et al., 1984).
Molecular Structure Analysis
The molecular structure of benzylamine derivatives is characterized by the presence of an aromatic ring and an amine group. Structural analysis often involves X-ray diffraction, FT-IR spectroscopy, and other techniques to determine the geometry, bonding, and electron distribution within the molecule. For instance, X-ray structural analysis has been used to determine the detailed molecular configuration and intermolecular interactions of related compounds (Ni et al., 2015).
Chemical Reactions and Properties
Benzylamines undergo various chemical reactions, including acylation, alkylation, and nucleophilic substitution, influenced by the presence of the amine group and the aromatic ring. These reactions can alter the physical and chemical properties of the compound, such as solubility, reactivity, and biological activity. The specific reactions and properties of 3,4-dichlorobenzylamine would be influenced by the electron-withdrawing effect of the chlorine atoms attached to the benzene ring.
Physical Properties Analysis
The physical properties of benzylamines, such as melting point, boiling point, and solubility, depend on the molecular structure and substituents. For example, the presence of chlorine atoms in 3,4-dichlorobenzylamine would affect its polarity, boiling point, and solubility in various solvents compared to unsubstituted benzylamine.
Chemical Properties Analysis
The chemical properties of 3,4-dichlorobenzylamine, like acidity, basicity, and reactivity, are significantly influenced by the chloro substituents and the amine group. The chloro groups increase the compound's electronegativity, affecting its interaction with acids, bases, and other chemical agents. Detailed studies on similar compounds provide insights into these properties and how they are measured and analyzed (Meng, 2007).
Scientific Research Applications
Algicidal Activity : 3,4-Dichlorobenzylamine derivatives were synthesized and investigated for their algicidal activity against harmful red tides. Some derivatives showed high activity against specific harmful algae species and were not harmful to other organisms like water fleas and zebrafish, indicating potential use in controlling harmful algae species (Choi et al., 2016).
Antimycobacterial Properties : Benzylamines, including 3,4-Dichlorobenzylamine, were synthesized and evaluated for their antimycobacterial properties. Some compounds showed significant inhibitory effects on Mycobacterium tuberculosis and Mycobacterium marinum, suggesting potential applications in treating infections caused by these bacteria (Meindl et al., 1984).
Herbicide Development : 3,4-Dichlorobenzyl methylcarbamate, a compound related to 3,4-Dichlorobenzylamine, was studied as a selective preemergence herbicide against grass and broadleaf weeds. The study suggested that minor structural modifications could significantly alter its herbicidal activity (Herrett & Berthold, 1965).
Antiepileptic Drug Interaction : The interaction of 3,4-dichlorophenyl-propenoyl-sec.-butylamine (a compound related to 3,4-Dichlorobenzylamine) with cytochrome P450 was studied. The research identified the cytochrome P450 enzymes responsible for its metabolism and evaluated its effects on the activities of these enzymes, which is crucial for understanding drug interactions during antiepileptic therapy (Cheng et al., 2018).
Metabolism and Pharmacokinetics : The metabolism and pharmacokinetics of 3,4-dichlorophenyl-propenoyl-sec.-butylamine were investigated in rats. The study revealed multiple metabolic pathways and identified major metabolites, which is critical for understanding the drug's behavior in biological systems (Wang et al., 2007).
Safety And Hazards
3,4-Dichlorobenzylamine causes severe skin burns and eye damage . It is advised to not breathe its dust/fume/gas/mist/vapors/spray . After handling, wash face, hands, and any exposed skin thoroughly . Wear protective gloves/protective clothing/eye protection/face protection . If inhaled, move the person into fresh air . If on skin, take off immediately all contaminated clothing and rinse skin with water . If in eyes, rinse cautiously with water for several minutes . If swallowed, do not induce vomiting .
properties
IUPAC Name |
(3,4-dichlorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHNFOOSLAWRBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059254 | |
Record name | 3,4-Dichlorobenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorobenzylamine | |
CAS RN |
102-49-8 | |
Record name | 3,4-Dichlorobenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, 3,4-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dichlorobenzylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25065 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenemethanamine, 3,4-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,4-Dichlorobenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dichlorobenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.760 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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